molecular formula C17H17BrN2OS B3001900 N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 865181-30-2

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Cat. No. B3001900
CAS RN: 865181-30-2
M. Wt: 377.3
InChI Key: SQDLBTLZHVAHMT-ZPHPHTNESA-N
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Description

“N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” is a chemical compound with the molecular formula C19H12BrClN2OS and a molecular weight of 431.7 g/mol . It has a complex structure that includes a benzothiazole ring, a cyclohexane ring, and a carboxamide group .


Molecular Structure Analysis

The compound has a complex structure that includes a benzothiazole ring (a heterocyclic compound containing a benzene ring fused to a thiazole ring), a cyclohexane ring, and a carboxamide group . The InChI string, which represents the structure of the compound, is "InChI=1S/C19H12BrClN2OS/c1-2-11-23-16-9-8-14 (20)12-17 (16)25-19 (23)22-18 (24)10-7-13-5-3-4-6-15 (13)21/h1,3-10,12H,11H2" .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 5.4, indicating its lipophilicity, and a topological polar surface area of 58 Ų, which can influence its ability to cross cell membranes . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 614 .

properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2OS/c1-2-10-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)12-6-4-3-5-7-12/h1,8-9,11-12H,3-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDLBTLZHVAHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

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